![molecular formula C19H24N6O B2933945 2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲氧基]-3-甲基吡啶 CAS No. 2201471-94-3](/img/structure/B2933945.png)
2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲氧基]-3-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of such compounds often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The key starting material, pyrazolopyrimidine, can be obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is linked to a piperidin-4-yl group via a methoxy bridge . The structure of similar compounds has been confirmed by 1H, 13C, and 1H/15N HMBC NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often include condensation of hydrazine with amide acetals or aldehydes, followed by cyclization .科学研究应用
合成和衍生物形成
研究人员已经开发出合成各种杂环化合物的方法,这些化合物与查询化学品具有结构相似性。这些方法通常涉及环化反应和使用特定试剂引入不同的官能团,目的是创造具有潜在药理活性的化合物。例如,El-Assiery 等人(2004 年)探索了新的环状吡唑并吡啶和吡喃并嘧啶衍生物的合成,展示了从更简单的吡唑并吡啶前体创造结构复杂的分子方面的多功能性 El-Assiery、Galal 和 Fouda,2004。
潜在的生物活性
合成的化合物通常会进行各种生物活性测试,包括抗菌、抗肿瘤和抗氧化特性。例如,El‐Borai 等人(2013 年)研究了新型吡唑并吡啶的抗氧化、抗肿瘤和抗菌活性,突出了这些化合物在药物化学中的潜力 El‐Borai、Rizk、Beltagy 和 El-Deeb,2013。
结构和光学性质
研究还扩展到了解这些化合物的结构和光学性质,这对于它们在材料科学中的应用至关重要。Palion-Gazda 等人(2019 年)研究了三杂环体系的结构依赖性和环境响应性光学性质,提供了有关如何利用这些化合物开发具有特定光学特性的新材料的见解 Palion-Gazda、Machura、Klemens 等人,2019。
配位化学和传感应用
与查询化学品相似的杂环化合物也因其配位化学而受到研究,这可能导致在传感和分子识别中的应用。Halcrow(2005 年)回顾了吡唑基吡啶衍生物在配位化学中的应用,重点介绍了它们在用于生物传感的发光镧系元素化合物中的应用 Halcrow,2005。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This suggests that the compound could be a potent anticancer agent.
未来方向
The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given the promising results shown by similar compounds . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties in more detail.
属性
IUPAC Name |
1,6-dimethyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-5-4-8-20-19(13)26-12-15-6-9-25(10-7-15)18-16-11-21-24(3)17(16)22-14(2)23-18/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYFZSBLMRUZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。